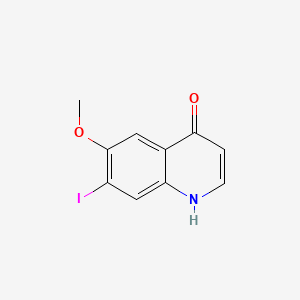

7-Iodo-6-methoxyquinolin-4-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

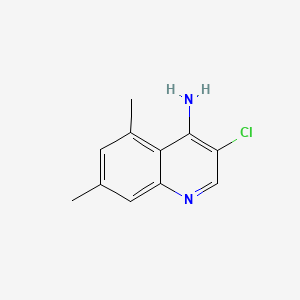

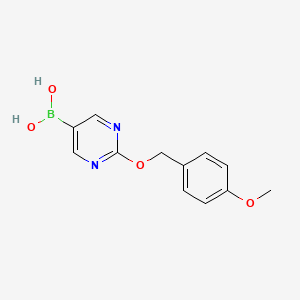

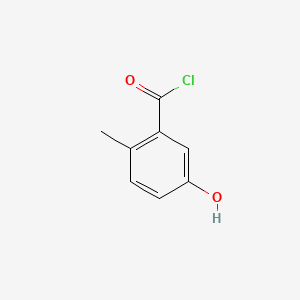

“7-Iodo-6-methoxyquinolin-4-ol” is a compound used for research and development . It has a molecular formula of C10H8INO2 . The compound is not intended for medicinal or household use.

Molecular Structure Analysis

The molecular structure of “7-Iodo-6-methoxyquinolin-4-ol” consists of a quinoline core with iodine and methoxy substituents . The InChI code for the compound is 1S/C10H7FINO2/c1-15-9-2-5-8 (3-6 (9)11)13-4-7 (12)10 (5)14/h2-4H,1H3, (H,13,14) .Chemical Reactions Analysis

While specific chemical reactions involving “7-Iodo-6-methoxyquinolin-4-ol” are not detailed in the literature, quinoline compounds are known to undergo a variety of reactions. These include reactions with a-methylene carbonyl compounds in the presence of a base in ethanol .Physical And Chemical Properties Analysis

The physical and chemical properties of “7-Iodo-6-methoxyquinolin-4-ol” are not extensively documented. The compound has a molecular weight of 301.08 . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes .科学的研究の応用

Antioxidant Applications

7-Iodo-6-methoxyquinolin-4-ol, similar to its analogues, shows promising antioxidant properties. The compound is related to a group of chemicals that have been extensively studied for their ability to protect valuable polyunsaturated fatty acids in fish meal from oxidative damage. This protection is crucial because the unsaturated fats in fish meal are prone to spontaneous combustion due to their high degree of unsaturation. Research has demonstrated that only a few analogues, including 7-Iodo-6-methoxyquinolin-4-ol, can match the efficacy and cost-effectiveness of ethoxyquin, a well-known antioxidant, in preserving fish meal. Moreover, the oxidative transformation of ethoxyquin in fish meal produces potent antioxidant derivatives, suggesting that 7-Iodo-6-methoxyquinolin-4-ol and its relatives could also transform into compounds with strong antioxidant capabilities, thereby extending their protective effects over time (A. J. de Koning, 2002).

Photochemical and Photophysical Applications

The study of excited-state hydrogen atom transfer (ESHAT) reactions along unidirectionally hydrogen-bonded solvent 'wire' clusters attached to aromatic molecules like 7-hydroxyquinoline showcases the intricate photochemical and photophysical properties of these compounds. The ability of these molecules to undergo enol → keto tautomerization upon photoexcitation opens avenues for the development of new materials and technologies based on these photochemical processes. Such studies highlight the potential of 7-Iodo-6-methoxyquinolin-4-ol and related molecules in the fields of molecular electronics, sensing, and photodynamic therapy (C. Manca, C. Tanner, S. Leutwyler, 2005).

Antitumor and Chemotherapeutic Research

Chloroquine and its derivatives, which share structural similarities with 7-Iodo-6-methoxyquinolin-4-ol, have been extensively studied for their antitumor properties. These studies have revealed that beyond their well-known antimalarial effects, compounds like chloroquine possess biochemical properties that make them candidates for repurposing in the management of various cancers. This includes efforts to develop novel compounds based on the chloroquine scaffold that are effective in cancer therapy, highlighting the potential of structurally related compounds like 7-Iodo-6-methoxyquinolin-4-ol for similar applications (Paul M. Njaria et al., 2015).

Neurodegenerative Disease Research

8-Hydroxyquinoline derivatives, closely related to 7-Iodo-6-methoxyquinolin-4-ol, have attracted attention for their significant biological activities, including their potential in treating neurodegenerative diseases. These compounds' metal chelation properties, combined with their biological activity, position them as promising candidates for developing new therapeutic agents for diseases like Alzheimer's and Parkinson's. The ongoing synthesis and modification of these molecules aim to enhance their efficacy and broaden their spectrum of activity against various pathological conditions (Rohini Gupta, Vijay Luxami, Kamaldeep Paul, 2021).

特性

IUPAC Name |

7-iodo-6-methoxy-1H-quinolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8INO2/c1-14-10-4-6-8(5-7(10)11)12-3-2-9(6)13/h2-5H,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHGRYGRGGCTUBV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=O)C=CN2)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8INO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Iodo-6-methoxyquinolin-4-ol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。